N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide
Description
This compound is a unique chemical that is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s important to note that Sigma-Aldrich, a supplier of this compound, does not collect analytical data for this product. Therefore, the buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The linear formula of this compound is C30H27N5O2 . This indicates that the molecule is composed of 30 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . Further structural analysis would require more specific data or computational modeling.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully documented in the available resources . Further analysis would require specific experimental data.Scientific Research Applications
Generation of Structurally Diverse Libraries
A study by Roman (2013) explored the use of a similar compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material for various alkylation and ring closure reactions. This process led to the generation of a diverse library of compounds, indicating the potential of such compounds in the synthesis of varied chemical structures (Roman, 2013).
Corrosion Inhibition
Ichchou et al. (2019) investigated sulfonohydrazide derivatives, closely related to the compound , as corrosion inhibitors for carbon steel in acidic media. These derivatives showed effectiveness as corrosion inhibitors, suggesting potential industrial applications (Ichchou et al., 2019).
Crystal Structure and Bioassay Studies
Al-Hourani et al. (2016) synthesized a related compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, and determined its structure via X-ray crystallography. They also conducted molecular docking and bioassay studies to explore its potential as a cyclooxygenase-2 inhibitor (Al-Hourani et al., 2016).
Antimicrobial and Antitumor Activities
Swarnkar et al. (2014) explored the synthesis of N, N-dimethylaniline containing pyrazole derivatives, which were screened for their antibacterial and antifungal activities. This points towards potential pharmaceutical applications for similar compounds (Swarnkar et al., 2014).
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-21(2)15-7-5-14(6-8-15)13-19-20-18(23)17-16(9-12-24-17)22-10-3-4-11-22/h3-13H,1-2H3,(H,20,23)/b19-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMVSHKKCBLGGM-CPNJWEJPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=C(C=CS2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=C(C=CS2)N3C=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324795 | |
Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24822083 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478076-86-7 | |
Record name | N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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